Enhanced Monomer Reactivity in Anionic Copolymerization Relative to Styrene and Para-Isomer
In anionic copolymerizations, the ortho-methyl substitution of 2-methylstyrene drastically alters its reactivity compared to styrene and the para-methylstyrene isomer. This difference is critical for controlling copolymer composition and achieving desired material gradients [1].
| Evidence Dimension | Monomer Reactivity Ratio (r1 for styrene, r2 for methylstyrene derivative) |
|---|---|
| Target Compound Data | r_Styrene (r_S) = 0.44; r_ortho-Methylstyrene (r_oMS) = 2.47 |
| Comparator Or Baseline | Comparator 1: Styrene/para-Methylstyrene pair (r_S = 2.62; r_pMS = 0.37) |
| Quantified Difference | For 2-methylstyrene, r_oMS > r_S (2.47 vs 0.44), indicating it is more reactive than styrene. This is the opposite of p-methylstyrene, where r_pMS < r_S (0.37 vs 2.62). |
| Conditions | Anionic copolymerization in tetrahydrofuran (THF) at 25°C with Cs+ as gegenion [1]. |
Why This Matters
This data dictates that 2-methylstyrene will preferentially incorporate into a growing polymer chain relative to styrene, enabling the synthesis of copolymers with compositional gradients that are reversed compared to those using the para-isomer.
- [1] Müller, A. H. E., et al. (2019). Effect of the Substituent Position on the Anionic Copolymerization of Styrene Derivatives: Experimental Results and Density Functional Theory Calculations. Macromolecules, 52(11), 4123-4133. View Source
